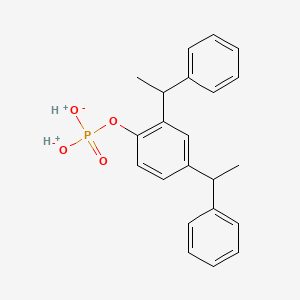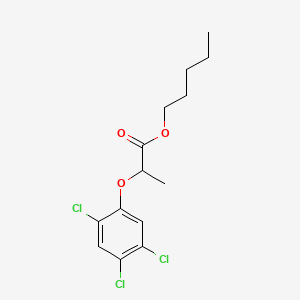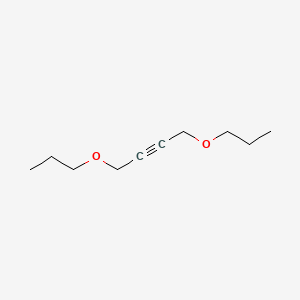
Antibiotic EM49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic EM49 is a novel peptide antibiotic produced by the bacterium Bacillus circulans. It exhibits broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria, as well as fungi and protozoa
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of EM49 involves the fermentation of Bacillus circulans under controlled conditions. The fermentation process is optimized to maximize the yield of EM49, followed by extraction and purification steps to isolate the antibiotic.
Industrial Production Methods: On an industrial scale, large fermentation tanks are used to cultivate Bacillus circulans. The fermentation medium is carefully controlled for pH, temperature, and nutrient composition to ensure optimal growth and production of EM49. After fermentation, the broth is processed to extract EM49, which is then purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: EM49 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of EM49, as well as various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
EM49 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studying bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and preservatives.
Wirkmechanismus
The mechanism by which EM49 exerts its effects involves binding to specific molecular targets in bacterial cells, disrupting essential cellular processes. EM49 targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. The compound also interferes with protein synthesis and DNA replication in bacteria.
Vergleich Mit ähnlichen Verbindungen
Vancomycin
Bacitracin
Teicoplanin
Ramoplanin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
39342-08-0 |
|---|---|
Molekularformel |
C49H93N13O10 |
Molekulargewicht |
1024.3 g/mol |
IUPAC-Name |
3-hydroxy-8-methyl-N-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,9,18,21-tetrakis(2-aminoethyl)-3,12,15-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]decanamide |
InChI |
InChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
XXJAQSYTQPWWKU-QVRBQHTBSA-N |
Isomerische SMILES |
CCC(C)CCCCC(CC(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
Kanonische SMILES |
CCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



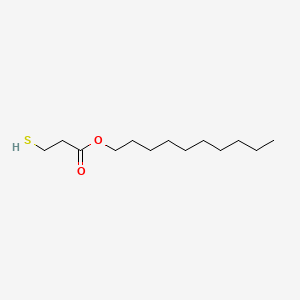
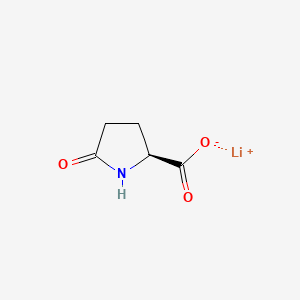
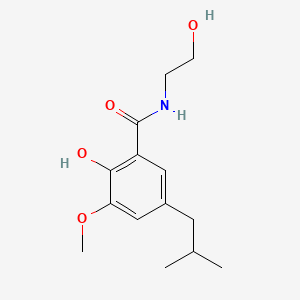
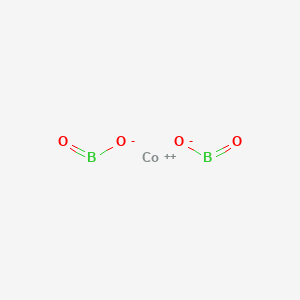

![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
